1-(3-chloro-4-methylphenyl)-5-methyl-N-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
1-(3-chloro-4-methylphenyl)-5-methyl-N-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazole-4-carboxamide is a complex organic compound belonging to the triazole family. Triazoles are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science .
Preparation Methods
The synthesis of 1-(3-chloro-4-methylphenyl)-5-methyl-N-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps. The starting materials often include 3-chloro-4-methylphenyl isocyanate and 3-methylsulfanylphenyl hydrazine. The reaction conditions usually require a solvent such as dimethylformamide (DMF) and a catalyst like triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants .
Chemical Reactions Analysis
1-(3-chloro-4-methylphenyl)-5-methyl-N-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Scientific Research Applications
1-(3-chloro-4-methylphenyl)-5-methyl-N-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antifungal and antibacterial agent due to the triazole moiety, which is known to inhibit the synthesis of ergosterol, a vital component of fungal cell membranes.
Agriculture: The compound is explored for its use as a pesticide or herbicide, leveraging its ability to disrupt essential biological pathways in pests and weeds.
Materials Science: It is investigated for its potential use in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(3-chloro-4-methylphenyl)-5-methyl-N-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazole-4-carboxamide involves the inhibition of specific enzymes and pathways. In medicinal applications, it targets the enzyme lanosterol 14α-demethylase, which is crucial for the biosynthesis of ergosterol in fungi. By inhibiting this enzyme, the compound disrupts the integrity of the fungal cell membrane, leading to cell death .
Comparison with Similar Compounds
1-(3-chloro-4-methylphenyl)-5-methyl-N-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazole-4-carboxamide can be compared with other triazole compounds such as fluconazole, itraconazole, and voriconazole. These compounds also possess antifungal properties but differ in their spectrum of activity, pharmacokinetics, and side effect profiles.
Biological Activity
The compound 1-(3-chloro-4-methylphenyl)-5-methyl-N-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazole-4-carboxamide is a member of the triazole family, which has gained attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the biological activity of this compound, focusing on its anticancer and antimicrobial properties, as well as its mechanism of action based on recent research findings.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C16H16ClN3OS
- Molecular Weight : 345.83 g/mol
- Chemical Structure :
This compound is characterized by a triazole ring, which is known for its ability to interact with various biological targets.
Anticancer Activity
Recent studies have demonstrated that triazole derivatives exhibit significant anticancer properties. The compound has been evaluated against several cancer cell lines, showing promising results:
- Cell Lines Tested : MCF-7 (breast cancer), HCT116 (colon cancer), and HepG2 (liver cancer).
- IC50 Values :
- MCF-7: 1.1 µM
- HCT116: 2.6 µM
- HepG2: 1.4 µM
These values indicate that the compound is effective at low concentrations, suggesting a strong potential for therapeutic use in cancer treatment .
The mechanism through which this compound exerts its anticancer effects involves the inhibition of thymidylate synthase, an enzyme crucial for DNA synthesis. By inhibiting this enzyme, the compound induces apoptosis in cancer cells and prevents their proliferation. This mechanism aligns with findings from other studies on triazole derivatives that also target thymidylate synthase .
Antimicrobial Activity
In addition to its anticancer properties, the compound has been tested for antimicrobial activity against common pathogens:
- Pathogens Tested :
- Escherichia coli
- Staphylococcus aureus
The compound exhibited significant inhibition against these bacteria, showcasing its potential as an antimicrobial agent .
Summary of Biological Activity
Activity Type | Cell Line/Pathogen | IC50 Value |
---|---|---|
Anticancer | MCF-7 | 1.1 µM |
Anticancer | HCT116 | 2.6 µM |
Anticancer | HepG2 | 1.4 µM |
Antimicrobial | E. coli | Significant |
Antimicrobial | S. aureus | Significant |
Case Study 1: Triazole Derivatives in Cancer Therapy
A study published in Pharmaceuticals explored various triazole derivatives, including the compound of interest, highlighting their effectiveness against multiple cancer cell lines. The researchers noted that modifications to the triazole ring could enhance cytotoxicity and selectivity towards cancer cells while minimizing effects on normal cells .
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of triazole derivatives, where this specific compound was included in a broader screening against bacterial strains. The results indicated that it significantly inhibited bacterial growth, supporting further development as a potential treatment for bacterial infections .
Properties
IUPAC Name |
1-(3-chloro-4-methylphenyl)-5-methyl-N-(3-methylsulfanylphenyl)triazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN4OS/c1-11-7-8-14(10-16(11)19)23-12(2)17(21-22-23)18(24)20-13-5-4-6-15(9-13)25-3/h4-10H,1-3H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUBHCXJNNVGJMD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=C(N=N2)C(=O)NC3=CC(=CC=C3)SC)C)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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